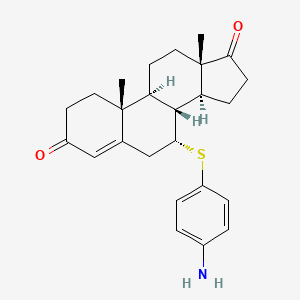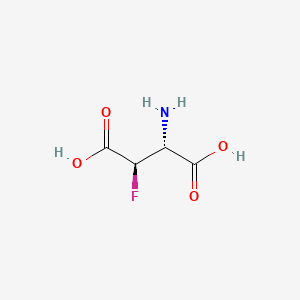![molecular formula C14H11NO2S B1202731 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-09-7](/img/structure/B1202731.png)
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[2,3-b]quinoline derivatives, including 5,8-dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid, typically involves the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or alkyl esters under microwave irradiation, using anhydrous potassium carbonate as a base. This method provides an efficient approach to these compounds, characterized by elemental analysis, IR, 1H NMR, and mass spectral studies (Raghavendra et al., 2006).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]quinoline derivatives has been studied using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry, to confirm their structure. These studies are essential for understanding the molecular arrangement and electronic configuration of these compounds, which are crucial for their chemical reactivity and physical properties (Raghavendra et al., 2006).
Chemical Reactions and Properties
Thieno[2,3-b]quinoline derivatives undergo various chemical reactions due to their reactive sites, such as the carboxylic acid group and the potential for substitution on the thiophene and quinoline rings. These reactions include cycloalkylation, forming new heterocyclic compounds, and interactions with formic acid, formamide, and thioacetamide to produce novel derivatives. These reactions expand the chemical diversity and potential applications of these compounds (El-Gaby et al., 2006).
Wissenschaftliche Forschungsanwendungen
Microwave-Induced Synthesis
A series of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters were synthesized using microwave irradiation. This method involved the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid/alkyl esters, demonstrating the compound's ability to form under certain conditions and its potential use in various chemical synthesis processes (Raghavendra, Naik, & Sherigara, 2006).
Synthesis of Derivatives
Thieno[2,3-b]quinoline derivative 5 was synthesized and used to produce a range of derivatives including quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives and pyrido[2′,3′:4,5]thieno[2,3-b]quinoline derivatives. This illustrates the versatility of the base compound in the creation of various complex molecules, some of which showed inhibitory activity against Saccharomyces Cerevisiae (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).
Novel Synthesis Methods
An efficient microwave-assisted synthesis of thieno[2,3-b]quinolines was developed under solvent-free conditions. This method highlights the compound's ability to be synthesized in an environmentally friendly and efficient manner, which can be crucial for large-scale production (Nandeshwarappa, Aruna Kumar, Naik, & Mahadevan, 2005).
Biological Activity and Medical Applications
Antibacterial and Antifungal Activities
Quinoline derivatives, including thieno[2,3-b]quinoline-2-carboxylic acid, have been shown to display a wide spectrum of biological activities. They possess antibacterial, antifungal, antiparasitic, antiviral, cytotoxic, and anti-inflammatory activities. This broad spectrum of activity makes these compounds potentially valuable for the development of new therapeutic agents (Ahmed & Daneshtalab, 2012).
Antioxidant and Anti-Inflammatory Evaluation
Novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives were prepared and evaluated for their antioxidant and anti-inflammatory activities. Some of these compounds showed significant activity, which indicates their potential use in the treatment of diseases caused by oxidative stress and inflammation (Mahajan, Nikam, Asrondkar, Bobade, & Gill, 2017).
Antitumor Activities
Derivatives of thieno[2,3-b]quinolines have been synthesized and evaluated for their antitumor activities. These studies provide a basis for the use of these compounds in the development of new cancer therapies. The structural variations in these compounds play a significant role in their biological activity, highlighting the importance of chemical modifications for enhancing therapeutic effectiveness (DoganKoruznjak et al., 2002).
Wirkmechanismus
Target of Action
Quinoline compounds, which include this compound, have demonstrated activity against hemoglobin degradation .
Mode of Action
It is known that quinoline compounds can inhibit the process of hemoglobin degradation
Biochemical Pathways
Given its potential role in inhibiting hemoglobin degradation, it may impact pathways related to this process .
Result of Action
Its potential role in inhibiting hemoglobin degradation suggests that it may have effects at both the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with antioxidative defense enzymes and lipid membranes, particularly in Plasmodium berghei-infected erythrocytes
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the antioxidative defense mechanisms and lipid membranes in Plasmodium berghei-infected erythrocytes . These effects indicate that this compound can modulate cellular responses to oxidative stress and potentially alter cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to interact with antioxidative defense enzymes, which may lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the potential of this compound as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over time, allowing for prolonged observation of its effects on cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be more beneficial for modulating cellular processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, potentially leading to changes in energy production and utilization. Understanding the specific metabolic pathways affected by this compound is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its overall activity and function. Studying the transport mechanisms of this compound can provide insights into its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.
Eigenschaften
IUPAC Name |
5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTLACIFLNWFLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357727 |
Source


|
| Record name | BAS 02137208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333312-09-7 |
Source


|
| Record name | BAS 02137208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

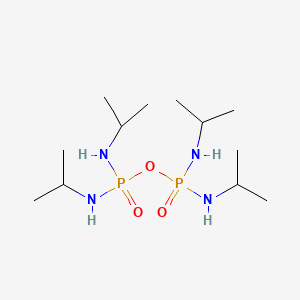
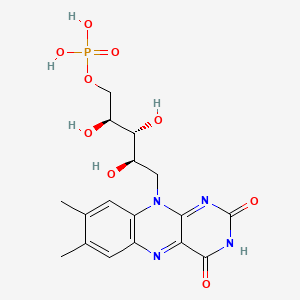
![8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B1202652.png)
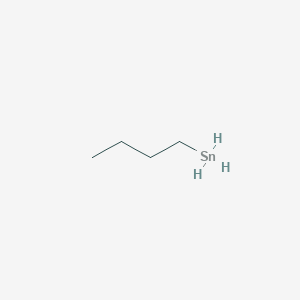

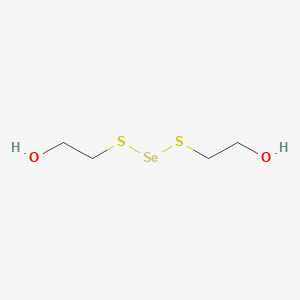
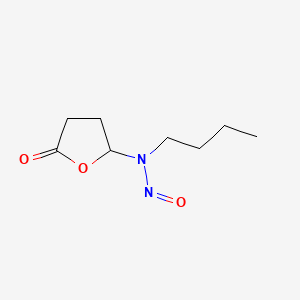
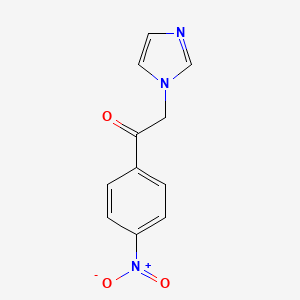
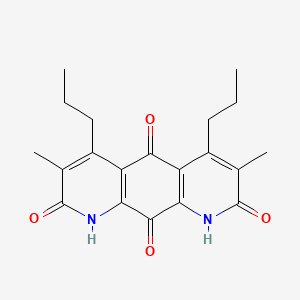

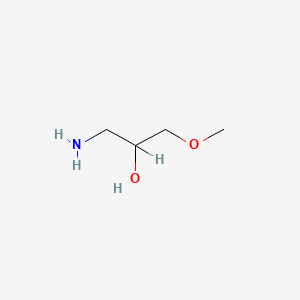
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)
